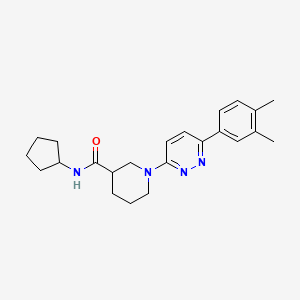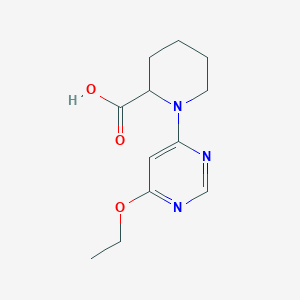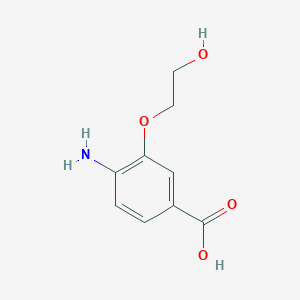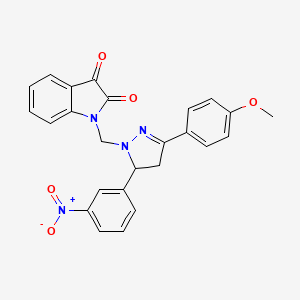![molecular formula C16H11BrN2OS B2998491 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 262373-01-3](/img/structure/B2998491.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide, also known as BPTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the thiazole family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. In
Aplicaciones Científicas De Investigación
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for preventing the growth and spread of tumors.
Mecanismo De Acción
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are crucial for cancer cell survival and proliferation. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of protein kinase CK2, which is a key regulator of cell growth and survival. Additionally, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide has been shown to have various biochemical and physiological effects, particularly in cancer cells. It has been shown to induce cell cycle arrest, prevent DNA replication, and inhibit the migration and invasion of cancer cells. Additionally, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, which could potentially improve the effectiveness of these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide for lab experiments is its high purity and yield, which makes it easy to synthesize and use in various assays. Additionally, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is its relatively low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several potential future directions for the study of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide. One area of research could focus on developing more efficient synthesis methods for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide, which could improve its yield and purity. Additionally, further studies could explore the potential therapeutic applications of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide in other diseases beyond cancer, such as infectious diseases or autoimmune disorders. Finally, more research could be conducted to better understand the mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide, which could lead to the development of more effective and targeted therapies for cancer and other diseases.
Conclusion
In conclusion, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide, or N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide, is a promising chemical compound that has been extensively studied for its potential therapeutic applications, particularly in cancer research. Its high purity and low toxicity make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide and its potential applications in other diseases beyond cancer.
Métodos De Síntesis
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 4-bromoaniline with thiosemicarbazide in the presence of acetic acid to yield 4-(4-bromophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with benzoyl chloride in the presence of triethylamine to produce N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide. The yield of this reaction is typically high, and the purity of the final product can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2OS/c17-13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-2-1-3-5-12/h1-10H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUVUSWEVDGNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Dimethylamino)methyl]oxetan-3-amine](/img/structure/B2998409.png)


![Ethyl 3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B2998414.png)

![Ethyl 2-(3-(2,2,2-trichloro-1-(4-methylbenzamido)ethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2998419.png)
![3-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998422.png)





![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2998431.png)